molecular formula C21H20ClN3O4S B11407366 N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11407366
M. Wt: 445.9 g/mol
InChI Key: ZMNIATBZPHXKRZ-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include benzyl chloride, 4-ethoxyaniline, and pyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: Benzyl chloride reacts with 4-ethoxyaniline to form N-benzyl-4-ethoxyaniline.

    Chlorination: The intermediate undergoes chlorination to introduce the chloro group at the 5-position of the pyrimidine ring.

    Carboxylation: The final step involves the carboxylation of the pyrimidine ring to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

Uniqueness

N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxy group, methylsulfonyl group, and carboxamide functionality can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-3-29-17-11-9-16(10-12-17)25(14-15-7-5-4-6-8-15)20(26)19-18(22)13-23-21(24-19)30(2,27)28/h4-13H,3,14H2,1-2H3

InChI Key

ZMNIATBZPHXKRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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